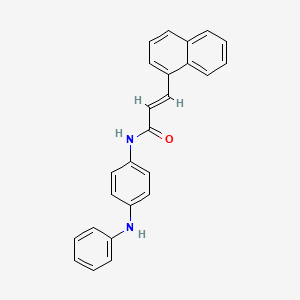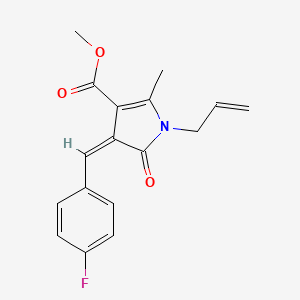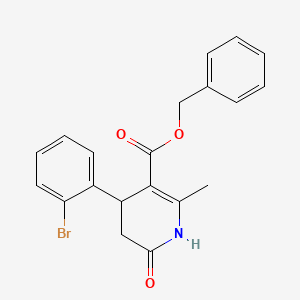![molecular formula C22H41N3O B5012398 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine](/img/structure/B5012398.png)
1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to potential therapeutic applications in several neurological disorders.
Mécanisme D'action
CPP-115 works by inhibiting 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT, the enzyme responsible for breaking down this compound in the brain. By inhibiting this compound-AT, CPP-115 increases the levels of this compound in the brain, leading to enhanced 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazineergic neurotransmission and potential therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase this compound levels in the brain and enhance 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazineergic neurotransmission. This can lead to several physiological effects, including reduced seizure activity, reduced anxiety-like behavior, and attenuated drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPP-115 is its high selectivity for 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT, which reduces the risk of off-target effects. Additionally, CPP-115 has demonstrated good pharmacokinetic properties and can be administered orally, making it a potentially attractive therapeutic option. However, one limitation of CPP-115 is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels in the brain.
Orientations Futures
There are several potential future directions for research involving CPP-115. One area of interest is the potential use of CPP-115 in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of CPP-115 and to optimize dosing regimens for maximum efficacy. Finally, the development of novel 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine-AT inhibitors with improved pharmacokinetic properties and reduced toxicity may also be an area of future research.
Méthodes De Synthèse
CPP-115 can be synthesized using a multi-step process involving the reaction of piperazine with 1-cyclooctanone, followed by the addition of 3-(4-piperidinyl)propanoic acid and ethyl chloroformate. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that CPP-115 can effectively increase 1-[3-(1-cyclooctyl-4-piperidinyl)propanoyl]-4-ethylpiperazine levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in rodents and attenuate drug-seeking behavior in animal models of addiction.
Propriétés
IUPAC Name |
3-(1-cyclooctylpiperidin-4-yl)-1-(4-ethylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O/c1-2-23-16-18-25(19-17-23)22(26)11-10-20-12-14-24(15-13-20)21-8-6-4-3-5-7-9-21/h20-21H,2-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFUSUTFLTNIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCC2CCN(CC2)C3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5012318.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5012324.png)

![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5012333.png)
![2-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5012335.png)
![3-(2-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012348.png)

![8-chloro-2-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5012356.png)
![3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5012373.png)
![4-[(4-bromo-2-thienyl)methyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5012378.png)


![N-[4-(acetylamino)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B5012391.png)
![N~2~-(4-isopropylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012392.png)